

# Thorium-230 production from Uranium-234 decay in the ocean

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An In-depth Technical Guide on the Production of **Thorium-230** from Uranium-234 Decay in the Ocean

This technical guide provides a comprehensive overview of the production of **Thorium-230** (<sup>230</sup>Th) from the radioactive decay of Uranium-234 (<sup>234</sup>U) in the marine environment. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this fundamental oceanographic process. The guide covers the nuclear decay mechanism, the distribution and concentration of these isotopes in seawater, the subsequent fate of the produced <sup>230</sup>Th, and the experimental protocols for their measurement.

## The Core Process: Radioactive Decay of Uranium-234

The primary source of **Thorium-230** in the ocean is the in situ alpha decay of its parent isotope, Uranium-234.[1] Uranium, primarily in its hexavalent state, is highly soluble and conservative in seawater, existing mainly as the uranyl carbonate complex (UO<sub>2</sub>(CO<sub>3</sub>)<sub>3</sub><sup>4-</sup>).[2][3] Due to its long residence time (over 200,000 years), the concentration of uranium is approximately uniform throughout the world's oceans.[4] This uniform distribution of the parent <sup>234</sup>U results in a constant and homogenous production rate of <sup>230</sup>Th throughout the water column.[1][4]

The nuclear decay process is described by the following balanced equation:

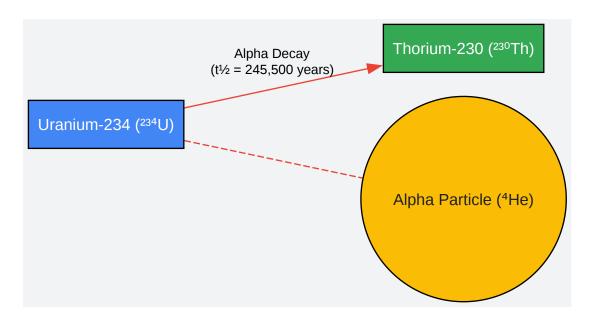


$$^{234}_{92}U \rightarrow ^{230}_{90}Th + ^{4}_{2}He (\alpha particle)[5][6]$$

In this reaction, a Uranium-234 nucleus emits an alpha particle (consisting of two protons and two neutrons), transforming into a **Thorium-230** nucleus.[7][8]

#### **Decay Chain Visualization**

The following diagram illustrates the alpha decay of Uranium-234.



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Diagram 1: Alpha decay of Uranium-234 to Thorium-230.

## Quantitative Data on U-234 and Th-230 in the Ocean

The concentrations and activities of <sup>234</sup>U and <sup>230</sup>Th are fundamental parameters in oceanography. The table below summarizes key quantitative data related to these isotopes.



Parameter	Value	Unit	Notes and References
Isotopic Properties			
Half-life of <sup>234</sup> U	245,500	years	[9][10]
Half-life of <sup>230</sup> Th	75,400 - 76,000	years	[11][12]
Uranium in Seawater			
Typical <sup>238</sup> U Concentration	~3.3	μg/L	The concentration of total uranium is relatively constant.[12]
Natural Abundance of	~0.0055%	of total U	[9]
Seawater <sup>234</sup> U/ <sup>238</sup> U Activity Ratio	~1.145	dimensionless	This ratio is consistently above secular equilibrium (~15% excess activity) due to alpha recoil effects during weathering.[13]
Thorium-230 Production & Concentration			
Production Rate of <sup>230</sup> Th (βTh)	~2.52 x 10 <sup>-2</sup>	dpm m <sup>-3</sup> yr <sup>-1</sup>	Directly proportional to the <sup>234</sup> U activity.[4]
Typical Dissolved <sup>230</sup> Th Concentration	Varies significantly with depth and location	dpm/1000 L	Concentrations are generally very low due to rapid scavenging, increasing with depth before decreasing near scavenging boundaries.[12][14]



			Significantly shorter
Residence Time of	20 40	Voors	than its half-life due to
<sup>230</sup> Th	20 - 40	years	its particle-reactive
			nature.[4]

dpm = disintegrations per minute

## Oceanographic Fate of Thorium-230: Scavenging

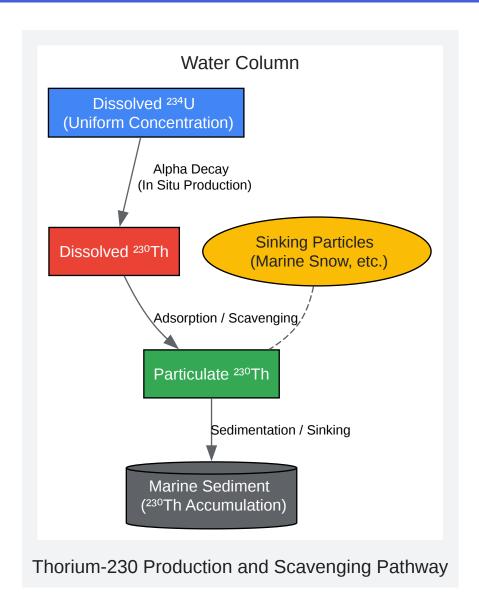
Unlike its soluble parent, thorium is highly insoluble and particle-reactive in seawater.[11] Upon its formation from <sup>234</sup>U decay, dissolved <sup>230</sup>Th (present as Th(OH)<sub>4</sub>) rapidly adsorbs onto the surfaces of sinking marine particles, a process known as "scavenging".[1][11] These particles can be biogenic (e.g., marine snow, fecal pellets) or lithogenic (e.g., dust, resuspended sediments).

This rapid removal from the dissolved phase leads to a profound disequilibrium between <sup>234</sup>U and <sup>230</sup>Th in the water column.[11] The magnitude of this disequilibrium is directly related to the intensity of particle scavenging and the sinking flux of particles.[11][15] Consequently, the vertical distribution of <sup>230</sup>Th in the water column and its accumulation rate in underlying sediments are powerful tools for quantifying particle sinking rates and sediment fluxes over geological timescales.[10][11]

## Process Visualization: From Production to Sedimentation

The diagram below illustrates the complete pathway from dissolved Uranium-234 to the burial of **Thorium-230** in marine sediments.





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Diagram 2: The oceanic pathway of **Thorium-230** from production to burial.

## Experimental Protocols for <sup>230</sup>Th and <sup>234</sup>U Analysis

Accurate measurement of the low concentrations of <sup>230</sup>Th and <sup>234</sup>U in marine samples requires meticulous analytical procedures to pre-concentrate the elements of interest and remove interfering matrix components. The most common modern approach involves isotope dilution analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS).

## **General Experimental Workflow**

#### Foundational & Exploratory





Objective: To determine the isotopic concentrations of Uranium (<sup>234</sup>U, <sup>238</sup>U) and Thorium (<sup>230</sup>Th) in seawater or sediment samples.

#### 1. Sample Collection:

- Seawater: Large volume water samples (typically 20-200 L) are collected at various depths using a CTD-rosette system with Niskin bottles. Samples are often filtered ( $\sim$ 0.45  $\mu$ m) to separate dissolved and particulate phases.
- Sediment: Sediment cores are retrieved using a multi-corer or piston corer. Cores are sectioned into desired depth intervals.

#### 2. Isotope Spike Addition:

- A precisely calibrated isotopic tracer (a "double spike"), often a solution of <sup>229</sup>Th and <sup>233</sup>U<sup>236</sup>U, is added to a known mass or volume of the sample.[16] This allows for the correction of instrumental mass fractionation and any analyte loss during chemical processing.
- 3. Pre-concentration and Matrix Removal:
- For Seawater: Co-precipitation is a common first step. Iron (III) chloride is added to the
  acidified seawater sample, and the pH is raised to ~8 to precipitate iron (III) hydroxide.
  Uranium and Thorium co-precipitate with the Fe(OH)<sub>3</sub>, effectively removing them from the
  large volume of seawater.[2]
- For Sediment: The sediment sample is completely dissolved using a mixture of strong acids (e.g., HF, HNO<sub>3</sub>, HClO<sub>4</sub>) in a closed vessel, often with heating (digestion).[10]
- 4. Chemical Purification (Ion-Exchange Chromatography):
- The precipitate (from water) or the dissolved sediment solution is redissolved in an acid matrix (e.g., HNO₃).
- The solution is passed through one or more anion-exchange chromatography columns.[16]
   Specific resins (e.g., UTEVA resin) and acid molarities are used to selectively bind and then elute Uranium and Thorium, separating them from each other and from matrix elements that could cause interferences during mass spectrometry.[16][17]

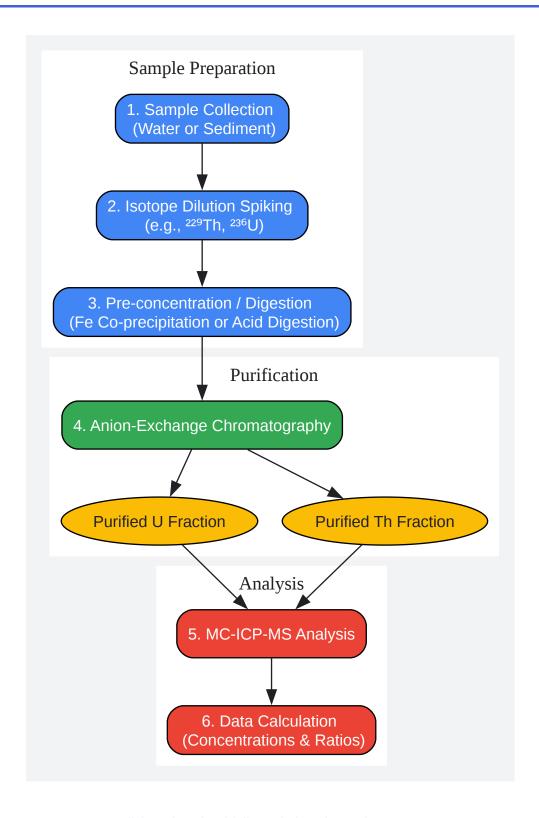


- 5. Mass Spectrometric Analysis:
- The purified Uranium and Thorium fractions are introduced into an MC-ICP-MS.
- The instrument measures the ion beam intensities for the isotopes of interest (e.g., <sup>238</sup>U, <sup>234</sup>U, <sup>230</sup>Th) and the added spike isotopes (e.g., <sup>236</sup>U, <sup>233</sup>U, <sup>229</sup>Th).
- The measured isotope ratios are used to calculate the original concentrations of <sup>234</sup>U and <sup>230</sup>Th in the sample, corrected for yield and instrumental bias.[10]

#### **Workflow Visualization**

The following diagram outlines the typical analytical workflow for U-Th isotope analysis.





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Diagram 3: A typical experimental workflow for U and Th isotope analysis.



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